molecular formula C9H11Cl3N2O B3009870 N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride CAS No. 94319-86-5

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride

Cat. No.: B3009870
CAS No.: 94319-86-5
M. Wt: 269.55
InChI Key: OMEOVGDODNQWCW-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with two chlorine atoms and an aminoethyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as aebsf and N-(2-Aminoethyl)maleimide , are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin , and form covalent bonds between polymeric precursors . Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.

Mode of Action

Similar compounds like aebsf act as irreversible inhibitors, covalently modifying the hydroxyl of serine residues . This modification can lead to the inhibition of the target enzymes, altering their function and potentially leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride typically involves the reaction of 3,4-dichlorobenzoic acid with 2-aminoethanol. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with a suitable amine. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(2-aminoethyl)-3,4-dichlorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O.ClH/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOVGDODNQWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94319-86-5
Record name N-(2-aminoethyl)-3,4-dichlorobenzamide hydrochloride
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